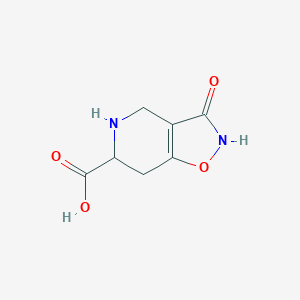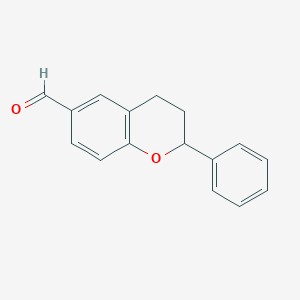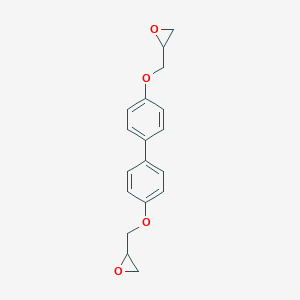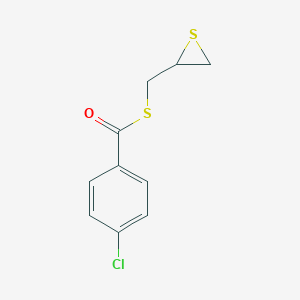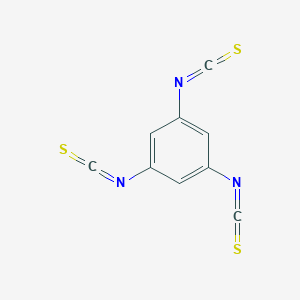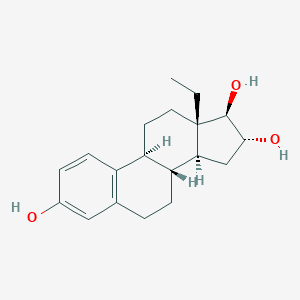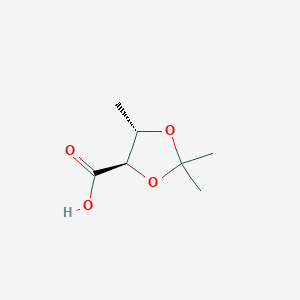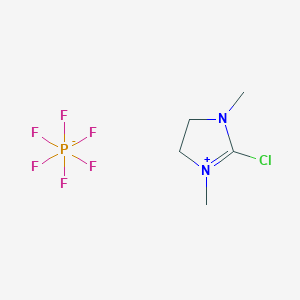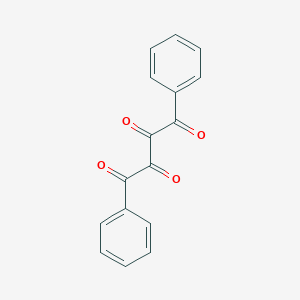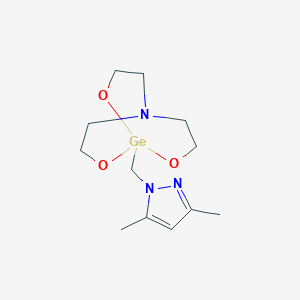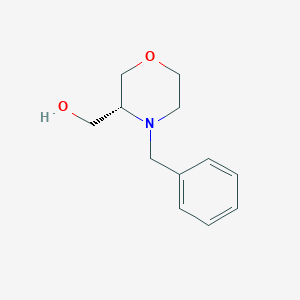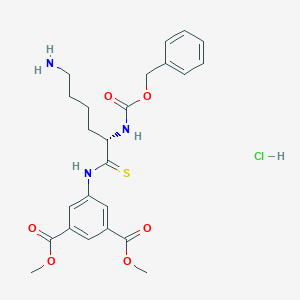
5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
In recent years, there has been a growing interest in the development of new compounds that can be used in scientific research. One such compound is 5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester, which is commonly referred to as Boc-Lys(Sta)-OMe. This compound has been found to have a range of applications in scientific research, particularly in the fields of biochemistry and molecular biology.
作用機序
The mechanism of action of Boc-Lys(Sta)-OMe involves the formation of a covalent bond between the Sta group and the lysine amino group of a target protein. This covalent bond stabilizes the protein complex, allowing for the identification and characterization of protein-protein interactions.
生化学的および生理学的効果
Boc-Lys(Sta)-OMe has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and proteases. It has also been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of Boc-Lys(Sta)-OMe is its specificity for lysine residues in proteins. This allows for the selective labeling of lysine residues in target proteins. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Boc-Lys(Sta)-OMe in scientific research. One area of interest is the development of new compounds based on the Sta group that can be used for the selective labeling of other amino acid residues in proteins. Another area of interest is the use of Boc-Lys(Sta)-OMe in the study of protein-protein interactions in vivo. Finally, there is interest in the development of new methods for the synthesis of Boc-Lys(Sta)-OMe and related compounds that are more efficient and cost-effective.
合成法
The synthesis of Boc-Lys(Sta)-OMe involves a series of chemical reactions. The first step is the protection of the lysine amino group with a Boc group. This is followed by the reaction of the protected lysine with isophthalic acid and thioanhydride to form the Sta group. The final step involves the esterification of the carboxylic acid group with methanol to form the dimethyl ester.
科学的研究の応用
Boc-Lys(Sta)-OMe has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of protein-protein interactions. It has been found to be a useful tool for the identification of protein-protein interactions and for the characterization of protein complexes.
特性
CAS番号 |
111070-39-4 |
|---|---|
製品名 |
5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester |
分子式 |
C24H30ClN3O6S |
分子量 |
524 g/mol |
IUPAC名 |
dimethyl 5-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioyl]amino]benzene-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C24H29N3O6S.ClH/c1-31-22(28)17-12-18(23(29)32-2)14-19(13-17)26-21(34)20(10-6-7-11-25)27-24(30)33-15-16-8-4-3-5-9-16;/h3-5,8-9,12-14,20H,6-7,10-11,15,25H2,1-2H3,(H,26,34)(H,27,30);1H/t20-;/m0./s1 |
InChIキー |
RCCRQGMEPWHXMY-BDQAORGHSA-N |
異性体SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl |
その他のCAS番号 |
111070-39-4 |
同義語 |
5-(benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester LCSAIE Z-Lys-psi(CS)-AIE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





